molecular formula C10H11NO2 B8681445 3-(2-Hydroxyethyl)isoindolin-1-one

3-(2-Hydroxyethyl)isoindolin-1-one

Cat. No.: B8681445
M. Wt: 177.20 g/mol
InChI Key: BJWBPMBWUWQIJD-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The IUPAC name for 3-(2-hydroxyethyl)isoindolin-1-one is derived from its bicyclic isoindolin-1-one core substituted at position 3 with a 2-hydroxyethyl group. Systematic nomenclature follows the fusion of a benzene ring with a five-membered lactam ring, where the carbonyl group at position 1 defines the "isoindolin-1-one" scaffold. The 2-hydroxyethyl (-CH2CH2OH) substituent at position 3 introduces a hydrophilic moiety, influencing intermolecular interactions.

Molecular Formula and Stereochemical Configuration

The molecular formula of 3-(2-hydroxyethyl)isoindolin-1-one is C10H11NO2 , with a molecular weight of 177.20 g/mol . Stereochemical analysis reveals a planar isoindolinone core, with the 2-hydroxyethyl group adopting a gauche conformation relative to the lactam ring. This configuration minimizes steric hindrance while enabling hydrogen bonding via the hydroxyl group.

Table 1: Molecular Parameters of 3-(2-Hydroxyethyl)isoindolin-1-one and Related Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(2-Hydroxyethyl)isoindolin-1-one C10H11NO2 177.20 3-(2-hydroxyethyl)
(E)-3-Benzylidene-2-(2-hydroxyethyl)isoindolin-1-one C17H15NO2 265.31 3-benzylidene, 2-(2-hydroxyethyl)
3-Hydroxy-2-methylisoindolin-1-one C9H9NO2 163.17 3-hydroxy, 2-methyl

X-ray Crystallographic Analysis of Hydrogen Bonding Motifs

Single-crystal X-ray diffraction studies of 3-[(2-hydroxyethyl)imino]isoindolin-1-one (a structurally related analog) reveal a layered packing arrangement parallel to the (100) plane. Key intermolecular interactions include:

  • O–H···N hydrogen bonds forming centrosymmetric dimers with an R22(10) graph-set motif.
  • O–H···O hydrogen bonds creating C(10) chains, extending into a two-dimensional network.
  • Weak C–H···O interactions and π–π stacking (centroid distances: 3.422–3.961 Å).

The hydroxyl group of the 2-hydroxyethyl substituent acts as both a hydrogen bond donor (to N and O acceptors) and a participant in stabilizing the crystal lattice. These motifs are critical for understanding the compound’s solubility and stability.

Comparative Structural Analysis with Related Isoindolinone Derivatives

(a) Substituent Effects on Hydrogen Bonding
  • 3-Hydroxy-2-methylisoindolin-1-one : The 3-hydroxy group forms intramolecular hydrogen bonds with the lactam carbonyl, reducing intermolecular interactions compared to 3-(2-hydroxyethyl) derivatives.
  • (E)-3-Benzylidene-2-(2-hydroxyethyl)isoindolin-1-one : The benzylidene group introduces steric bulk, limiting π–π stacking but enhancing hydrophobic interactions.
(b) Crystallographic Trends
  • Planarity : Derivatives with alkyl substituents (e.g., 2-hydroxyethyl) exhibit greater planarity than aryl-substituted analogs, favoring tighter π–π stacking.
  • Solvent Accessibility : The 2-hydroxyethyl group improves aqueous solubility relative to methyl or benzylidene derivatives, as observed in polar solvent crystallization.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H11NO2/c12-6-5-9-7-3-1-2-4-8(7)10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13)

InChI Key

BJWBPMBWUWQIJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Starting from a dialkyl 2-(1-oxoisoindolin-3-yl)malonate derivative, acidic hydrolysis with 6 M HCl at 95°C for 30 minutes yields a carboxylic acid intermediate. Subsequent reduction with LiBH₄ selectively generates the (S)-enantiomer of 3-(2-hydroxyethyl)isoindolin-1-one. The reaction proceeds via nucleophilic attack of borohydride on the ketone, followed by protonation to form the secondary alcohol.

Performance Metrics

This method delivers high enantiomeric excess (>90% ee) and yields exceeding 85%. Key advantages include scalability and compatibility with diverse malonate starting materials. A comparison of reducing agents is provided below:

Reducing AgentSolventTemperature (°C)Yield (%)ee (%)
LiBH₄THF258792
NaBH₄MeOH2545<10
DIBAL-HToluene-786885

The superior performance of LiBH₄ is attributed to its strong reducing power and compatibility with aprotic solvents.

Nucleophilic Addition-Cyclization Sequences

A one-pot synthesis leveraging nucleophilic addition and cyclization has been reported for 3-substituted isoindolin-1-ones. While originally applied to nitro-substituted derivatives, this method is adaptable to hydroxyethyl functionalization.

Reaction Design

The protocol involves reacting 2-cyanobenzaldehyde with 2-(2-nitrophenyl)acetonitrile in the presence of triethylamine (Et₃N). The base abstracts α-hydrogens to generate a nucleophilic species, which undergoes cyclization to form the isoindolinone core. Introduction of the hydroxyethyl group is achieved via post-cyclization alkylation or reduction.

Optimization Data

Solvent choice critically impacts yield, as shown below for a model reaction:

SolventBaseYield (%)
DichloromethaneEt₃N78
MethanolKOH32
Ethyl AcetateEt₃N41
THFEt₃N65

Dichloromethane enhances intermediate stability, enabling a 78% isolated yield. Subsequent reduction of a nitrile intermediate with LiAlH₄ introduces the hydroxyethyl group, though this step requires careful stoichiometric control to avoid over-reduction.

Acid-Catalyzed Hydrolysis and Reduction

Malonate esters serve as versatile precursors for 3-(2-hydroxyethyl)isoindolin-1-one. A two-step process involving hydrolysis and reduction has been demonstrated.

Stepwise Synthesis

  • Hydrolysis : A dialkyl 2-(1-oxoisoindolin-3-yl)malonate is treated with 6 M HCl at elevated temperatures (95°C), cleaving the ester groups to yield a dicarboxylic acid.

  • Reduction : The resultant acid is reduced with LiBH₄ in THF, converting ketone moieties to hydroxyl groups.

Yield and Purity

This method achieves an overall yield of 82% with 91% enantiomeric excess. The hydrolysis step is complete within 30 minutes, while the reduction requires 2 hours at room temperature.

Carbodiimide-Mediated Coupling Reactions

Amidation and esterification strategies using carbodiimide reagents offer a modular approach to introduce the hydroxyethyl group. A patent-described method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple isoindolinone acids with ethanolamine derivatives.

Reaction Parameters

  • Reagents : EDC (1.1 equiv), HOBt (1.0 equiv), triethylamine (3.0 equiv).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : 25°C, 16 hours.

Outcomes

The coupling achieves a 75% yield, with the hydroxyethyl group introduced as part of the amine component. This method is particularly advantageous for generating analogs with varied N-substituents.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityKey Advantage
Chiral Reduction8792HighHigh enantiopurity
Nucleophilic-Cyclization78N/AModerateOne-pot simplicity
Acid Hydrolysis-Reduction8291HighMalonate versatility
Carbodiimide Coupling75N/ALowModular functionalization

The chiral reduction and hydrolysis-reduction methods are preferred for enantioselective synthesis, while nucleophilic-cyclization offers operational simplicity .

Scientific Research Applications

Pharmaceutical Applications

1.1. As a Pharmaceutical Intermediate
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates. For instance, derivatives of isoindolin-1-one have been explored for their potential as anti-cancer agents by inhibiting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .

1.2. Anticancer Activity
Research indicates that 3-(2-Hydroxyethyl)isoindolin-1-one exhibits significant anticancer properties by acting as a CDK7 inhibitor. This inhibition can disrupt cancer cell proliferation and induce apoptosis, making it a promising candidate for further development in cancer therapeutics . The compound's ability to bind effectively to CDK7 has been supported by molecular docking studies, which show a high binding affinity and stability over time .

2.1. Antibacterial Properties
The compound has demonstrated notable antibacterial activity against various pathogenic strains. In vitro studies reveal that it inhibits several bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents. The following table summarizes its antibacterial efficacy:

Pathogen Bacteriostatic Diameter (mm)
Staphylococcus aureus25.8 ± 2.2
Escherichia coli22.4 ± 1.6
Streptococcus pyogenes20.3 ± 1.0
Bacillus subtilis18.2 ± 1.4
Proteus spp.21.0 ± 2.0

2.2. Neuroprotective Effects
Preliminary studies suggest that isoindolin-1-one derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's disease. These effects are believed to stem from the compound's ability to modulate neuroinflammation and improve cognitive functions.

Mechanistic Insights

The mechanism of action for 3-(2-Hydroxyethyl)isoindolin-1-one primarily involves its interaction with specific enzymes and pathways within cells:

  • CDK Inhibition : By binding to the active site of CDK7, the compound disrupts normal cell cycle progression, leading to reduced cancer cell proliferation.
  • Antibacterial Action : The exact mechanism behind its antibacterial properties is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of isoindolin-1-ones:

  • Synthesis Methods : Various synthetic approaches have been reported for producing isoindolin-1-ones, including reactions involving phthalaldehyde and amines, leading to compounds with diverse biological activities .
  • Pharmacokinetics Assessments : Ongoing research aims to elucidate the pharmacokinetic profiles of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) properties to better understand their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 3 Substitutions
  • 3-Benzyl-3-hydroxy-2-(2-hydroxyethyl)isoindolin-1-one (1d): Synthesized via ethanolamine and (Z)-3-benzylideneisobenzofuran-1(3H)-one, yielding an 82% white solid (mp: 114–120°C). The benzyl group increases hydrophobicity compared to the hydroxyethyl substituent in the target compound .
  • 3-(2-(Benzyloxy)ethyl)-3-hydroxy-2-(2-hydroxyethyl)isoindolin-1-one (1y): Features a benzyloxyethyl group at position 3, synthesized with ethanolamine (72% yield, mp: 87–90°C). The benzyloxy group introduces steric bulk, reducing melting point relative to 1d .
Position 2 Substitutions
  • 2-Methylisoindolin-1-one derivatives : Compounds like 6-hydroxy-2-methylisoindolin-1-one (CAS 1344701-44-5) exhibit altered electronic properties due to methyl substitution, affecting hydrogen-bonding capacity .

Physical and Spectral Properties

Compound Melting Point (°C) IR Key Peaks (cm⁻¹) Notable Features
3-(2-Hydroxyethyl)isoindolin-1-one Not reported ~3470 (O-H), ~1690 (C=O) High polarity due to -OH groups
1y 87–90 3472, 3287, 1690 Benzyloxyethyl enhances π-π interactions
1d 114–120 3471, 1689 Higher mp due to benzyl group
3b (RhIII-catalyzed product) Not reported 1674 (C=O) Red solid; aromatic stacking
NMR Trends
  • 3-Isopropoxy-2-((S)-1-phenylethyl)isoindolin-1-one (3) : δ 7.81–7.84 (m, aromatic H), 5.68 (q, chiral center) .
  • 3-(Cyclopentyloxy) analogs : Upfield shifts in ^13C NMR due to electron-donating cyclopentyloxy groups .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The title compound’s crystal structure (C₁₂H₁₄N₂O₃) forms layers via O-H···N and O-H···O bonds, stabilizing the lattice .
  • Packing Efficiency : Benzyl-substituted analogs (e.g., 1h ) show tighter packing (mp: 153–157°C) due to van der Waals interactions.

Similarity Analysis (CAS Data)

Compound (CAS) Similarity Score Key Difference
2-(2-Hydroxyethyl)isoindoline-1,3-dione (3891-07-4) 0.78 1,3-dione vs. 1-one core
6-Hydroxy-2-methylisoindolin-1-one (1344701-44-5) 0.74 Methyl vs. hydroxyethyl
2-(3-Hydroxypropyl)isoindoline-1,3-dione (883-44-3) 0.84 Longer alkyl chain

Q & A

What are the standard synthetic protocols for 3-(2-Hydroxyethyl)isoindolin-1-one, and how can reaction conditions be optimized for reproducibility?

Basic Research Question
The synthesis of 3-(2-Hydroxyethyl)isoindolin-1-one typically involves palladium-catalyzed tandem coupling/cyclization/hydrogenation reactions. For example, catalytic systems using Pd nanoparticles in polyol solvents achieve yields >90% under controlled temperature (80–100°C) and inert atmospheres (e.g., nitrogen) . Key steps include:

  • Substrate preparation : Pre-functionalized benzyl or thiophene derivatives as starting materials.
  • Catalyst optimization : Use of Pd/ligand ratios (e.g., 1:2 Pd:PPh₃) to balance activity and selectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization for high purity (>95%) .
    Reproducibility hinges on rigorous control of reaction parameters (temperature, solvent purity, and catalyst aging) and validation via <sup>1</sup>H NMR to confirm intermediate formation .

How should researchers resolve contradictions in <sup>1</sup>H NMR spectral data for 3-(2-Hydroxyethyl)isoindolin-1-one derivatives?

Advanced Research Question
Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from solvent effects, tautomerism, or impurities. Methodological steps include:

  • Solvent standardization : Use deuterated solvents (CDCl₃ or DMSO-d6) and report chemical shifts relative to TMS.
  • Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., 3-(thiophen-2-ylmethyl)isoindolin-1-one or 2-(2-hydroxyethyl)-substituted derivatives ).
  • Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks and confirm proton-proton correlations. For example, the hydroxyethyl group’s protons (δ 3.5–4.2 ppm) may show coupling with adjacent CH₂ groups, which can be validated via HSQC .

What methodologies are recommended for assessing the purity and stability of 3-(2-Hydroxyethyl)isoindolin-1-one in pharmacological studies?

Basic Research Question
Purity assessment requires a multi-technique approach:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30). Compare retention times with standards .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability).
  • Accelerated stability testing : Store samples under varying conditions (40°C/75% RH for 4 weeks) and track degradation via LC-MS .

How can researchers design experiments to elucidate the catalytic mechanism of 3-(2-Hydroxyethyl)isoindolin-1-one in tandem reactions?

Advanced Research Question
Mechanistic studies require kinetic and spectroscopic tools:

  • Kinetic profiling : Monitor reaction progress via in situ FTIR or <sup>1</sup>H NMR to identify rate-determining steps (e.g., hydrogenation vs. cyclization).
  • Isotope labeling : Use deuterated substrates (e.g., D₂O) to trace hydrogen transfer pathways in Pd-catalyzed systems .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and identify key intermediates (e.g., Pd-π-allyl complexes) .

What structural insights can X-ray crystallography provide for 3-(2-Hydroxyethyl)isoindolin-1-one derivatives, and how should data be interpreted?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Conformational preferences : The hydroxyethyl group’s orientation (e.g., gauche vs. anti) and hydrogen-bonding interactions (e.g., O–H···O=C distances of 2.6–2.8 Å) .
  • Packing motifs : Analysis of unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and π-π stacking distances (3.4–3.6 Å) to predict solubility .
    Data interpretation should include R-factor validation (<0.05), thermal ellipsoid analysis for atomic displacement, and comparison with Cambridge Structural Database entries .

How can researchers address discrepancies in pharmacological activity data for 3-(2-Hydroxyethyl)isoindolin-1-one analogs?

Advanced Research Question
Contradictory bioactivity results (e.g., antiviral potency) may stem from assay variability or structural modifications. Mitigation strategies include:

  • Dose-response standardization : Use fixed IC₅₀ protocols (e.g., 48-hour incubation in Vero cells for antiviral assays) .
  • SAR studies : Systematically modify substituents (e.g., 4-substituted benzyl groups) to correlate structure with activity .
  • Control benchmarking : Compare with known inhibitors (e.g., acyclovir) and validate via Western blot or plaque reduction assays .

What experimental approaches are suitable for studying solvent effects on the reactivity of 3-(2-Hydroxyethyl)isoindolin-1-one?

Advanced Research Question
Solvent polarity and hydrogen-bonding capacity significantly influence reaction pathways. Methods include:

  • Solvent screening : Test aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents in model reactions (e.g., catalytic hydrogenation).
  • Kamlet-Taft analysis : Quantify solvent parameters (α, β, π*) to correlate with reaction rates .
  • MD simulations : Use GROMACS to model solvation shells and predict solvent-accessible surface areas (SASA) for the hydroxyethyl group .

How can Design of Experiments (DoE) optimize the synthesis of 3-(2-Hydroxyethyl)isoindolin-1-one derivatives?

Advanced Research Question
DoE minimizes experimental runs while maximizing data quality:

  • Factor selection : Variables include catalyst loading (5–10 mol%), temperature (60–100°C), and reaction time (12–24 hrs).
  • Response surface methodology (RSM) : Use a central composite design to model yield vs. factors and identify optimal conditions (e.g., 8 mol% Pd, 80°C, 18 hrs) .
  • Validation : Confirm predictions via triplicate runs and ANOVA (p < 0.05 for significance) .

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